molecular formula C9H18N4 B13638177 2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine

2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine

Cat. No.: B13638177
M. Wt: 182.27 g/mol
InChI Key: RKYKQTDFQMHGHL-UHFFFAOYSA-N
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Description

2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine is a heterocyclic compound containing a triazole ring. Triazoles are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals. This compound’s unique structure makes it a valuable subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The choice of pathway and sequence of reagent introduction depend on the nucleophilicity of the amine. Microwave irradiation is often used to facilitate the reaction, leading to the formation of the desired triazole ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure the highest purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenated compounds, bases like sodium hydroxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine stands out due to its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. Its propyl group and methyl substitution provide distinct properties compared to other triazole derivatives .

Properties

Molecular Formula

C9H18N4

Molecular Weight

182.27 g/mol

IUPAC Name

2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine

InChI

InChI=1S/C9H18N4/c1-4-5-7-11-9(13-12-7)8(10)6(2)3/h6,8H,4-5,10H2,1-3H3,(H,11,12,13)

InChI Key

RKYKQTDFQMHGHL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NN1)C(C(C)C)N

Origin of Product

United States

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